molecular formula C16H17ClO B2952168 1-Chloro-2-[(4-propan-2-ylphenoxy)methyl]benzene CAS No. 446849-01-0

1-Chloro-2-[(4-propan-2-ylphenoxy)methyl]benzene

Cat. No. B2952168
CAS RN: 446849-01-0
M. Wt: 260.76
InChI Key: FPUJSNKQMNSJPR-UHFFFAOYSA-N
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Description

“1-Chloro-2-[(4-propan-2-ylphenoxy)methyl]benzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms. Attached to this ring are a chloro group (Cl), a propan-2-ylphenoxy group, and a methyl group (CH3) .


Synthesis Analysis

The synthesis of such a compound would likely involve electrophilic aromatic substitution, a common reaction in organic chemistry . This process involves the attack of an electrophile on the aromatic ring, forming a sigma bond and generating a positively charged intermediate. This intermediate then loses a proton, reforming the aromatic ring and yielding the substituted benzene product .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring with the aforementioned groups attached. The exact positions of these groups on the ring would be determined by the numbering of the compound .


Chemical Reactions Analysis

The compound could undergo further electrophilic aromatic substitution reactions, depending on the conditions and reagents present . The presence of electron-donating or electron-withdrawing groups on the benzene ring could influence the reactivity and the position of further substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Factors such as molecular weight, density, solubility, and boiling point would be determined by the nature and position of the substituent groups .

Mechanism of Action

The mechanism of action of this compound would depend on its use. As a raw material in organic synthesis, its reactivity would be determined by the electrophilic aromatic substitution mechanism mentioned earlier .

properties

IUPAC Name

1-chloro-2-[(4-propan-2-ylphenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO/c1-12(2)13-7-9-15(10-8-13)18-11-14-5-3-4-6-16(14)17/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUJSNKQMNSJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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